N-(2-phenylethyl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2-phenylethyl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-acetamide moiety and a thiophen-2-yl carbamoyl urea group. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S3/c23-13(18-9-8-12-5-2-1-3-6-12)11-26-17-22-21-16(27-17)20-15(24)19-14-7-4-10-25-14/h1-7,10H,8-9,11H2,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYOAFLGDHQBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Table 2: Reported Bioactivities of Structural Analogs
Q & A
Basic: What are the critical steps and considerations in synthesizing this compound?
Answer:
The synthesis typically involves:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under controlled conditions (e.g., refluxing in ethanol with HCl) to form the 1,3,4-thiadiazole ring .
Acylation Reactions : Introducing the phenylethyl and thiophen-2-yl carbamoyl groups via nucleophilic substitution or coupling reactions. For example, reacting thiadiazole-thiol intermediates with chloroacetamide derivatives in the presence of triethylamine (Et₃N) as a base .
Optimization : Key parameters include solvent choice (e.g., dry benzene or DMF), temperature control (0–80°C), and reaction time (12–24 hrs) to minimize side products .
Key Data for Synthesis:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dry benzene, DMF, or ethanol |
| Temperature | 0°C (initial), room temp (final) |
| Catalysts/Reagents | Et₃N, NaH, or AlCl₃ |
| Reaction Time | 12–48 hours |
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm aromatic proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, ensuring purity >95% .
- Infrared Spectroscopy (IR) : Detect functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
Basic: How can researchers assess the compound’s stability under experimental conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., stability up to 200°C) .
- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
- pH Sensitivity : Test solubility and stability in buffers (pH 1–12) over 24–72 hours; thiadiazole rings may hydrolyze under strongly acidic/basic conditions .
Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?
Answer:
Solubility Assessment : Poor solubility may limit in vivo efficacy. Use DLS (Dynamic Light Scattering) to measure aggregation in PBS or cell media .
Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) .
Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
Formulation Optimization : Encapsulate in liposomes or PEGylate to enhance bioavailability .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Systematic Functional Group Substitution :
- Replace the thiophen-2-yl carbamoyl group with furan or pyridine analogs to test π-π stacking interactions .
- Modify the phenylethyl chain length to alter lipophilicity (logP) .
- Computational Modeling :
- Use molecular docking (AutoDock Vina) to predict binding affinity for targets like cyclooxygenase-2 (COX-2) or kinases .
- Perform MD simulations (>100 ns) to assess conformational stability in binding pockets .
Example SAR Findings:
| Modification | Bioactivity Change |
|---|---|
| Trifluoromethyl substitution | Increased COX-2 inhibition |
| Methylation of thiadiazole-S | Reduced cytotoxicity |
Advanced: How to investigate molecular interactions with biological targets?
Answer:
Biochemical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for enzyme targets .
- Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive binding assays .
Structural Biology :
- Co-crystallize the compound with target proteins (e.g., COX-2) to resolve interaction motifs (e.g., hydrogen bonds with Arg120) .
Cellular Imaging :
- Use confocal microscopy with fluorescently tagged analogs to track subcellular localization .
Advanced: How to address low yield in large-scale synthesis?
Answer:
- Scale-Up Adjustments :
- Replace batch reactors with flow chemistry to improve heat/mass transfer .
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) .
- Purification :
- Use flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
